Divaricoside

Übersicht

Beschreibung

Divaricoside is a cardiac glycoside compound found in the seeds of the Apocynaceae plant Strophanthus divaricatus . It is known for its potent antitumor activity and has been studied for its effects on various cancer cell lines . This compound is also used in traditional medicine for its cardiotonic properties .

Vorbereitungsmethoden

Divaricoside can be isolated from the seeds of Strophanthus divaricatus. The extraction process involves the use of solvents such as methanol and chloroform to separate the compound from the plant material . Industrial production methods for this compound typically involve large-scale extraction and purification processes to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Divaricoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antitumor Activity

Divaricoside has been extensively studied for its antitumor properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that this compound induces apoptosis in OSCC cells through multiple mechanisms, including:

- Cell Cycle Arrest : this compound has been shown to disrupt the cell cycle, leading to increased apoptosis in cancer cells .

- Mechanisms of Action : The compound affects various signaling pathways associated with cell survival and proliferation, enhancing the efficacy of existing cancer therapies .

Case Study Example : A study demonstrated that treatment with this compound resulted in significant reductions in tumor growth in animal models of OSCC, highlighting its potential as a therapeutic agent .

| Study | Findings | Mechanism |

|---|---|---|

| Study on SCC2095 cells | Induced apoptosis | Cell cycle arrest and signaling pathway modulation |

2. Cardiovascular Applications

As a cardiac glycoside, this compound has applications in cardiovascular research. It functions by inhibiting Na+/K+ ATPase activity, which can lead to increased intracellular calcium levels and enhanced cardiac contractility. This mechanism is similar to that of other well-known cardiac glycosides like digoxin.

Other Biological Activities

Beyond its antitumor and cardiovascular effects, this compound exhibits various biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Emerging research indicates potential neuroprotective roles, particularly in conditions like Alzheimer's disease, although further studies are needed to elucidate these effects fully .

Chemical Properties and Mechanisms

This compound undergoes various chemical reactions such as oxidation and reduction, which can be studied to understand its pharmacological properties better. The compound's stability and reactivity are essential for its therapeutic applications.

| Chemical Reaction | Description |

|---|---|

| Oxidation | Involves the loss of electrons; can affect the compound's bioactivity. |

| Reduction | Involves the gain of electrons; may enhance certain therapeutic effects. |

Wirkmechanismus

The mechanism of action of divaricoside involves the inhibition of the Na+/K±ATPase pump, which leads to an increase in intracellular calcium levels . This increase in calcium levels enhances the contractility of cardiac muscle cells, making this compound an effective cardiotonic agent . In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating the expression of Mcl-1 .

Vergleich Mit ähnlichen Verbindungen

Divaricoside is similar to other cardiac glycosides such as strophanthidin and ouabain . it has unique properties that make it particularly effective in inducing apoptosis in cancer cells . Other similar compounds include digitoxin and digoxin, which are also used for their cardiotonic properties . This compound’s ability to modulate Mcl-1 expression and induce autophagy sets it apart from these other compounds .

Biologische Aktivität

Divaricoside is a cardiac glycoside derived from the plant Strophanthus divaricatus, which belongs to the Apocynaceae family. This compound has garnered attention for its potential biological activities, particularly its antitumor effects and mechanisms of action in various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Antitumor Activity

This compound has been studied for its antitumor properties, particularly in oral squamous cell carcinoma (OSCC). Research indicates that this compound induces apoptosis in OSCC cells through various mechanisms:

- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest, particularly in the S-phase, leading to inhibited proliferation of cancer cells. This effect is mediated by downregulation of proteins such as Mcl-1, which is crucial for cell survival .

- Apoptosis Induction : The compound activates caspases and promotes poly (ADP-ribose) polymerase (PARP) cleavage, key markers of apoptosis. This process is facilitated by the modulation of signaling pathways including JAK/STAT3 .

- Mechanisms of Action : The cytotoxic effects of this compound are linked to its ability to disrupt ion homeostasis by inhibiting Na+/K+-ATPase activity, leading to increased intracellular calcium levels and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- OSCC Models : In vitro studies using OSCC cell lines demonstrated that this compound treatment resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The effective concentration ranges from low nanomolar to micromolar levels .

- Animal Studies : In vivo studies using transgenic mouse models have shown that administration of this compound leads to reduced tumor growth rates compared to untreated controls. These studies support the potential for clinical application in cancer therapies .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other cardiac glycosides, a table summarizing key findings is provided below:

| Cardiac Glycoside | Mechanism of Action | Antitumor Activity | Cell Type Tested |

|---|---|---|---|

| This compound | Na+/K+-ATPase inhibition, apoptosis | Induces apoptosis in OSCC | OSCC cell lines |

| Digoxin | ROS production, autophagy modulation | Inhibits tumor growth in hepatocellular carcinoma | HepG2 and Huh-7 cells |

| Ouabain | Calcium influx, apoptosis | Suppresses growth in various cancer types | Multiple cancer cell lines |

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to several molecular mechanisms:

- Na+/K+-ATPase Inhibition : This is a primary mechanism through which this compound exerts its effects. By inhibiting this enzyme, this compound disrupts ionic gradients across the cell membrane, leading to increased intracellular calcium levels which promote apoptosis .

- Activation of Apoptotic Pathways : The compound triggers apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, enhancing the apoptotic response in cancer cells .

- Autophagy Modulation : this compound also influences autophagy processes, which can either promote or inhibit cell survival depending on the cellular context and nutrient availability .

Eigenschaften

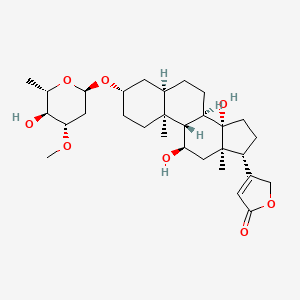

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEORFFVSVUWAEY-WJOPOJKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111137 | |

| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-84-9 | |

| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.